Rp-8-Bromo-PET-cyclic Guanosine Monophosphate, Sodium Salt is a synthetic analog of cyclic guanosine monophosphate (cGMP) that serves as a selective and reversible inhibitor of cGMP-dependent protein kinases (PKG). It is particularly effective against both PKG type I α and β, as well as retinal cGMP-gated ion channels. This compound is notable for its resistance to degradation by mammalian cyclic nucleotide phosphodiesterases, which makes it advantageous for experimental applications where prolonged activity is desired. The sodium salt form is the most commonly utilized variant in research settings.
Rp-8-Bromo-PET-cyclic Guanosine Monophosphate is classified under the category of cyclic nucleotide analogs and inhibitors. It has been documented in various scientific literature and databases, including PubChem, which provides comprehensive details about its chemical properties and biological activities. The compound's CAS number is 172806-20-1, and it is available from multiple suppliers including BIOLOG Life Science Institute and Tocris Bioscience.
The synthesis of Rp-8-Bromo-PET-cyclic Guanosine Monophosphate involves several key steps that typically include the modification of guanosine derivatives to introduce the bromo and phosphorothioate groups. The general synthetic pathway can be outlined as follows:
Technical details regarding specific reagents, reaction conditions, and yields can vary based on the laboratory protocols employed.
The molecular formula for Rp-8-Bromo-PET-cyclic Guanosine Monophosphate, Sodium Salt is , with a molecular weight of approximately 562.27 g/mol. Its structural features include:
The compound exhibits a molar extinction coefficient of 40,000 L·mol⁻¹·cm⁻¹ at an absorption maximum of 256 nm, indicating strong UV absorbance characteristics useful for spectrophotometric analysis.
As a competitive inhibitor of cGMP-dependent protein kinases, Rp-8-Bromo-PET-cyclic Guanosine Monophosphate participates in various biochemical reactions where it modulates signaling pathways mediated by cGMP. Key reactions include:
These interactions are crucial for understanding its role in cellular signaling mechanisms.
The mechanism by which Rp-8-Bromo-PET-cyclic Guanosine Monophosphate exerts its effects involves competitive inhibition. When introduced into a biological system:
Data from studies indicate that this compound effectively alters vascular smooth muscle relaxation and neurotransmitter release processes.
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment, with reported purity levels exceeding 99%.
Rp-8-Bromo-PET-cyclic Guanosine Monophosphate has several scientific applications:
Rp-8-Br-PET-cGMPS functions as a high-affinity competitive antagonist at the cyclic nucleotide-binding sites of cGMP-dependent protein kinase (PKG) isoforms. Its mechanism involves direct competition with endogenous cGMP for binding to the regulatory domains of PKG, thereby preventing kinase activation. Kinetic analyses using purified PKG enzymes demonstrate that Rp-8-Br-PET-cGMPS exhibits exceptional potency against PKG-Iα and PKG-Iβ isoforms, with an apparent inhibition constant (Ki) of 0.03 µM [2]. This competitive inhibition follows classical Michaelis-Menten kinetics, where Rp-8-Br-PET-cGMPS increases the apparent Km for cGMP without altering Vmax, confirming its reversible binding at the catalytic site [2].
In intact cellular systems (e.g., vascular smooth muscle cells, platelets), this compound effectively antagonizes PKG-mediated phosphorylation events. For example, it reverses nitric oxide (NO) donor-induced vasorelaxation in rat tail arteries by shifting concentration-response curves to the right, confirming PKG-dependent signaling blockade [2]. Unexpectedly, studies reveal that at high concentrations (≥100 µM) and in the absence of cGMP agonists, Rp-8-Br-PET-cGMPS may exhibit partial agonist activity towards PKG-Iα due to conformational changes in the binding domain, complicating its interpretation in certain experimental contexts [8].
The molecular architecture of Rp-8-Br-PET-cGMPS underpins its isoform-selective inhibition profile. Key structural modifications enhance both selectivity and stability:
Table 1: Comparative Inhibition Constants of Rp-8-Br-PET-cGMPS for PKG Isoforms
Isoform | Ki (µM) | Selectivity Ratio (vs. PKA-II) |
---|---|---|
PKG-Iα | 0.035 | 314× |
PKG-Iβ | 0.03 | 367× |
PKG-II | 0.45–0.9 | 24–48× |
PKA-II | 11 | 1× |
Data compiled from [5] [6] [9]
This selectivity enables precise dissection of cGMP signaling pathways: For instance, Rp-8-Br-PET-cGMPS blocks PKG-Iβ-dependent IRAG phosphorylation in platelets without affecting PKA-mediated events [5].
Beyond competitive binding, Rp-8-Br-PET-cGMPS modulates PKG function through allosteric disruption of activation dynamics. PKG isoforms adopt autoinhibited conformations where the N-terminal domain occludes the catalytic site. cGMP binding releases this inhibition by triggering interdomain rearrangement.
Rp-8-Br-PET-cGMPS binds the high-affinity cGMP site (Site A) but fails to induce the full conformational shift required for catalytic domain exposure. Biophysical studies indicate that the PET moiety sterically hinders the formation of inter-subunit salt bridges necessary for dimer stabilization in the activated state [3]. Consequently, the kinase remains locked in a semi-open conformation, unable to phosphorylate substrates like vasodilator-stimulated phosphoprotein (VASP) or myosin phosphatase targeting subunit 1 (MYPT1) [9].
Fluorescence resonance energy transfer (FRET) analyses of PKG-Iα demonstrate that Rp-8-Br-PET-cGMPS induces a partial hinge region movement distinct from cGMP’s effect. This explains its paradoxical partial agonist activity under specific conditions: In the absence of cGMP, the compound may weakly stabilize the hinge, permitting basal kinase activity (~15% of maximal activation) [8]. Nevertheless, in physiological settings with endogenous cGMP, it predominantly acts as an inhibitor by occupying Site A and preventing high-affinity cGMP binding.
Table 2: Molecular Features of Rp-8-Br-PET-cyclic GMPS
Property | Specification |
---|---|
Chemical Name | 2-Bromo-3,4-dihydro-3-[3,5-O-[(R)-mercaptophosphinylidene]-β-D-ribofuranosyl]-6-phenyl-9H-Imidazo[1,2-a]purin-9-one sodium salt |
Molecular Formula | C₁₈H₁₄BrN₅O₆PS · Na |
Molecular Weight | 562.27 g/mol |
Modifications | 1. 8-Br substitution2. N2-Phenyl-1-etheno bridge3. Rp-phosphorothioate |
cGMP-Binding Affinity (Kd) | 3–10 nM (PKG-I isoforms) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7